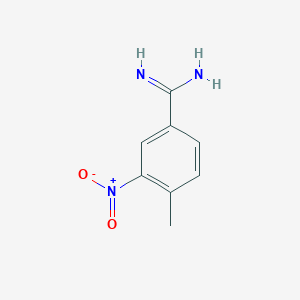

4-Methyl-3-nitro-benzamidine

Description

BenchChem offers high-quality 4-Methyl-3-nitro-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-nitro-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-5-2-3-6(8(9)10)4-7(5)11(12)13/h2-4H,1H3,(H3,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYCKSVUARSPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438503 | |

| Record name | 4-METHYL-3-NITRO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25412-76-4 | |

| Record name | 4-Methyl-3-nitrobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25412-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-METHYL-3-NITRO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-nitro-benzamidine and its Precursor 4-Methyl-3-nitrobenzamide

Introduction: Navigating the Nomenclature and Synthetic Landscape

This technical guide addresses the chemical structure, properties, and synthesis of 4-Methyl-3-nitro-benzamidine. It is imperative for the intended audience of researchers, scientists, and drug development professionals to note that 4-Methyl-3-nitro-benzamidine is not a widely cataloged or extensively studied compound in mainstream chemical literature. Often, a potential ambiguity arises with the closely related and well-documented compound, 4-Methyl-3-nitrobenzamide .

The critical distinction lies in the functional group attached to the benzene ring:

-

Benzamidine: Contains a C(=NH)NH2 group.

-

Benzamide: Contains a C(=O)NH2 group.

Given the prevalence of the benzamide in chemical supplier databases and scientific publications, this guide will provide a comprehensive overview of 4-Methyl-3-nitrobenzamide as a foundational and likely relevant molecule. Furthermore, we will present a scientifically robust, field-proven protocol for the synthesis of the target molecule, 4-Methyl-3-nitro-benzamidine, from its corresponding nitrile, a common synthetic pathway for this class of compounds. This approach ensures both technical accuracy and practical utility for researchers aiming to synthesize and explore this specific chemical entity.

Part 1: 4-Methyl-3-nitrobenzamide - The Foundational Precursor

4-Methyl-3-nitrobenzamide serves as a critical building block in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, and the methyl group on the aromatic ring, influences its reactivity and potential applications as an intermediate in the synthesis of more complex molecules.

Chemical Structure and Properties

The structural and physicochemical properties of 4-Methyl-3-nitrobenzamide are summarized below, providing a baseline for its handling, characterization, and application in synthetic protocols.

Diagram: Chemical Structure of 4-Methyl-3-nitrobenzamide

Caption: Chemical structure of 4-Methyl-3-nitrobenzamide.

Table 1: Physicochemical Properties of 4-Methyl-3-nitrobenzamide

| Property | Value | Source(s) |

| CAS Number | 19013-11-7 | [1][2] |

| Molecular Formula | C8H8N2O3 | [1][3] |

| Molecular Weight | 180.16 g/mol | [2][4] |

| Appearance | White to cream or pale yellow powder/granules | [1][3] |

| Melting Point | 162-168 °C | [3] |

| Purity | ≥97.5% (HPLC) | [3] |

| SMILES | CC1=C(C=C(C=C1)C(=O)N)[O-] | [4] |

| InChIKey | YEUGEQUFPMJGCD-UHFFFAOYSA-N | [1][3] |

Synthesis of 4-Methyl-3-nitrobenzamide

A common synthetic route to 4-Methyl-3-nitrobenzamide involves the nitration of p-toluic acid followed by conversion of the carboxylic acid to the primary amide.

Diagram: Synthetic Pathway to 4-Methyl-3-nitrobenzamide

Caption: General workflow for synthesizing 4-Methyl-3-nitrobenzamide.

Safety and Handling

4-Methyl-3-nitrobenzamide is classified as a hazardous substance.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Part 2: Synthesis of 4-Methyl-3-nitro-benzamidine

The synthesis of a benzamidine is most reliably achieved from the corresponding benzonitrile via the Pinner reaction .[5][6] This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the target amidine.[6][7]

Step 1: Synthesis of the Precursor - 4-Methyl-3-nitrobenzonitrile

The required starting material is 4-Methyl-3-nitrobenzonitrile (CAS No: 939-79-7). This can be synthesized from 4-methyl-3-nitrobenzamide via a dehydration reaction, typically using a dehydrating agent like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or oxalyl chloride.

Diagram: Dehydration of Benzamide to Benzonitrile

Caption: Conversion of the benzamide to the required benzonitrile.

Step 2: The Pinner Reaction - From Nitrile to Amidine

This protocol provides a robust methodology for synthesizing the target benzamidine from the benzonitrile precursor. The causality behind this experimental choice is the high efficiency and reliability of the Pinner reaction for this class of transformation.[7]

Diagram: Pinner Reaction Workflow for Amidine Synthesis

Caption: Experimental workflow for the synthesis of the target benzamidine.

Experimental Protocol: Synthesis of 4-Methyl-3-nitro-benzamidine Hydrochloride

This protocol is a generalized, authoritative procedure based on the Pinner reaction and should be adapted and optimized by the researcher.

Materials:

-

4-Methyl-3-nitrobenzonitrile

-

Anhydrous Ethanol (or Methanol)

-

Dry Hydrogen Chloride (gas)

-

Anhydrous Ammonia (gas)

-

Anhydrous Diethyl Ether

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve 1.0 equivalent of 4-Methyl-3-nitrobenzonitrile in a suitable volume of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at or below 5°C. Continue the HCl addition until the solution is saturated.

-

Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours. The imino ester hydrochloride (Pinner salt) will typically precipitate as a white solid.

-

Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Conversion to the Amidine:

-

Prepare a solution of the dried Pinner salt in anhydrous ethanol, cooled to 0°C.

-

Bubble anhydrous ammonia gas through the solution until it is saturated.

-

Seal the reaction vessel and stir at room temperature for several hours (monitor by TLC).

-

Upon completion, ammonium chloride will have precipitated. Remove the salt by filtration.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Methyl-3-nitro-benzamidine. This can be purified by recrystallization, typically as the hydrochloride salt from an ethanol/ether mixture.

-

Trustworthiness and Self-Validation: The progress of each step must be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of starting material before proceeding. The final product's identity and purity should be rigorously confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Part 3: Potential Applications in Drug Discovery

While 4-Methyl-3-nitro-benzamidine itself is not widely cited, the benzamidine moiety is a well-known pharmacophore. It is a strong basic group and can act as a bioisostere for a guanidinium group, enabling it to participate in key hydrogen bonding interactions with biological targets. Benzamidine derivatives are known to act as inhibitors for various enzymes, particularly serine proteases like thrombin and trypsin, where they can interact with the aspartate residue in the S1 pocket.

The introduction of the methyl and nitro groups on the phenyl ring provides handles for synthetic modification and can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. Researchers developing novel inhibitors for proteases or other targets that recognize arginine or lysine residues may find 4-Methyl-3-nitro-benzamidine to be a valuable scaffold or intermediate for further chemical exploration.

References

-

Thermo Fisher Scientific. 4-Methyl-3-nitrobenzamide, 98%. [1][3]

-

BenchChem. Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.

-

Fisher Scientific. 4-Methyl-3-nitrobenzamide, 98%.

-

Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Organic Chemistry Portal. Pinner Reaction.

-

Wikipedia. Pinner reaction.

-

ChemicalBook. 3-METHYL-4-NITROBENZAMIDE CAS#: 99584-85-7.

-

BLDpharm. N-Methyl-4-(methylamino)-3-nitrobenzamide.

-

BenchChem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

-

International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.

-

PubChemLite. 4-methyl-3-nitrobenzamide (C8H8N2O3).

-

Sigma-Aldrich. 4-Methyl-3-nitrobenzonitrile 97%.

-

PubChem. 4-Methyl-3-nitrobenzoyl chloride.

Sources

- 1. L18270.06 [thermofisher.cn]

- 2. 4-Methyl-3-nitrobenzamide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. L18270.14 [thermofisher.com]

- 4. PubChemLite - 4-methyl-3-nitrobenzamide (C8H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Methyl-3-nitro-benzamidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-3-nitro-benzamidine, a substituted aromatic amidine with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers.

Introduction to 4-Methyl-3-nitro-benzamidine

4-Methyl-3-nitro-benzamidine belongs to the class of benzamidines, which are compounds containing a benzene ring substituted with an amidine group (-C(NH)NH2). The presence of a methyl and a nitro group on the aromatic ring is expected to significantly influence its physicochemical properties and biological activity. Benzamidines are recognized as a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[1][2][3] The nitro group, being a strong electron-withdrawing group, can further modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[4]

Physicochemical Properties

The fundamental physicochemical properties of 4-Methyl-3-nitro-benzamidine have been calculated and are presented below. These are predicted values and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C8H9N3O2 | Calculated |

| Molecular Weight | 179.18 g/mol | Calculated |

| Monoisotopic Mass | 179.06948 Da | Predicted from structure |

| Predicted XlogP | 1.5 - 2.0 | Estimated based on analogues |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

Synthesis of 4-Methyl-3-nitro-benzamidine

A common and effective method for the synthesis of benzamidines from benzonitriles is the Pinner reaction. This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether (Pinner salt), which is then reacted with ammonia to yield the desired amidine.

A more contemporary and often higher-yielding approach involves the conversion of the nitrile to an amidoxime, followed by reduction.[5][6]

Below is a proposed two-step synthesis of 4-Methyl-3-nitro-benzamidine starting from 4-methyl-3-nitrobenzonitrile.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-Methyl-3-nitro-N'-hydroxybenzimidamide (Amidoxime Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-methyl-3-nitrobenzonitrile in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium carbonate (1.5 equivalents) in water.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 4-Methyl-3-nitro-N'-hydroxybenzimidamide intermediate.

Step 2: Reduction of the Amidoxime to 4-Methyl-3-nitro-benzamidine

-

Reaction Setup: In a hydrogenation vessel, dissolve the 4-Methyl-3-nitro-N'-hydroxybenzimidamide intermediate from Step 1 in a suitable solvent like acetic acid.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (at a suitable pressure) at room temperature. The reaction should be monitored for the uptake of hydrogen.

-

Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration through celite. The solvent is then evaporated under reduced pressure. The resulting crude product can be purified by recrystallization to afford the final 4-Methyl-3-nitro-benzamidine.

Caption: Proposed two-step synthesis of 4-Methyl-3-nitro-benzamidine.

Potential Applications and Biological Activity

While specific studies on 4-Methyl-3-nitro-benzamidine are not available, its structural motifs suggest several areas of potential application in drug discovery and development.

-

Enzyme Inhibition: Benzamidine is a well-known competitive inhibitor of trypsin and other serine proteases.[2] The core structure of 4-Methyl-3-nitro-benzamidine makes it a candidate for screening against a variety of proteases involved in disease pathways.

-

Antimicrobial and Antifungal Activity: Numerous benzamidine derivatives have demonstrated significant antibacterial and antifungal properties.[1][3][7] The introduction of the nitro group can sometimes enhance antimicrobial potency.[8] Therefore, this compound warrants investigation as a potential anti-infective agent.

-

Anticancer Research: Substituted benzamides and other nitroaromatic compounds have been explored as potential anticancer agents.[9] The biological activity is often linked to their ability to interact with DNA or specific enzymes involved in cancer cell proliferation.

-

Chemical Probe and Building Block: This compound can serve as a valuable building block for the synthesis of more complex molecules in medicinal chemistry research, allowing for the exploration of structure-activity relationships.

Safety, Handling, and Storage

As a nitroaromatic compound, 4-Methyl-3-nitro-benzamidine should be handled with caution, assuming it may possess hazards similar to other compounds in this class until specific toxicological data is available.[4][8][10][11]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat should be worn. For larger quantities, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Caption: Recommended Personal Protective Equipment for handling nitroaromatic compounds.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents, strong bases, and reducing agents.

Spill and Waste Disposal:

-

In case of a spill, avoid generating dust. Use a non-combustible absorbent material to clean up the spill.

-

Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

4-Methyl-3-nitro-benzamidine is a compound with significant potential in medicinal chemistry, primarily due to its benzamidine core and the presence of a bio-active nitro group. While direct experimental data is scarce, this guide provides a solid foundation for researchers by proposing a viable synthetic route and outlining potential applications and necessary safety precautions based on established chemical knowledge. Further experimental investigation is warranted to fully characterize this promising molecule and explore its therapeutic potential.

References

[Please note that the following links are provided for verification and may lead to the landing page of the source if a deep link is unavailable.]

- Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)

-

A Versatile Synthesis of Amidines from Nitriles Via Amidoximes - Taylor & Francis. (URL: [Link])

-

Comparison of methods for benzamide synthesis from benzonitrile - ResearchGate. (URL: [Link])

-

Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC. (URL: [Link])

-

Synthesis and Stereochemistry of Benzamidines and Acetamidines - Arkivoc. (URL: [Link])

- Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (URL: )

-

4-methyl-3-nitrobenzamide (C8H8N2O3) - PubChemLite. (URL: [Link])

- CN106565540A - Synthesis method for benzamidine derivatives - Google P

-

Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. (URL: [Link])

- CN106565541A - Synthesis method for benzamidine derivatives - Google P

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])

-

Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux - ResearchGate. (URL: [Link])

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])

-

Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: [Link])

-

Benzamidine - Wikipedia. (URL: [Link])

-

Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed. (URL: [Link])

-

Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. (URL: [Link])

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (URL: [Link])

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC. (URL: [Link])

Sources

- 1. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. CN106565540A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 7. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. benchchem.com [benchchem.com]

- 11. icheme.org [icheme.org]

Navigating the Physicochemical Landscape of 4-Methyl-3-nitro-benzamidine: A Technical Guide to pKa and Solubility

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the acid dissociation constant (pKa) and aqueous solubility of 4-Methyl-3-nitro-benzamidine, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound, this document synthesizes theoretical predictions based on established chemical principles, presents detailed experimental protocols for its empirical determination, and discusses the utility of computational models in modern drug discovery.

Introduction: The Critical Role of pKa and Solubility

The journey of a drug candidate from the laboratory to the clinic is profoundly influenced by its physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and aqueous solubility. The pKa governs the extent of ionization of a molecule at a given pH, which in turn dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Solubility, the maximum concentration of a substance that can dissolve in a solvent, is a key determinant of bioavailability. For orally administered drugs, poor aqueous solubility is a major hurdle to achieving therapeutic efficacy.

4-Methyl-3-nitro-benzamidine, an aromatic amidine, possesses functional groups that are readily ionizable. The amidine group is basic, while the nitro group is a strong electron-withdrawing group that can significantly influence the electronic environment of the molecule. The methyl group, an electron-donating group, further modulates these properties. A thorough understanding of the interplay of these groups is essential for predicting the behavior of this compound in biological systems.

Theoretical Assessment of pKa and Solubility

Given the lack of published experimental data for 4-Methyl-3-nitro-benzamidine, we can predict its properties based on the known values of its parent compound, benzamidine, and the well-established effects of its substituents.

Predicted pKa of 4-Methyl-3-nitro-benzamidine

The pKa of the parent compound, benzamidine, is approximately 11.6[1][2][3][4]. The amidine group is a strong base due to the resonance stabilization of its protonated form. The introduction of substituents on the aromatic ring will alter this basicity.

-

Nitro Group (-NO₂): The nitro group at the meta position is a powerful electron-withdrawing group. It will decrease the electron density on the amidine nitrogen, making it a weaker base and thus lowering the pKa.

-

Methyl Group (-CH₃): The methyl group at the para position is a weak electron-donating group. It will slightly increase the electron density on the amidine nitrogen, making it a stronger base and thus raising the pKa.

The Hammett equation provides a quantitative framework for estimating the effect of substituents on the pKa of aromatic compounds[5][6]. While a precise calculation is beyond the scope of this guide without experimentally derived reaction constants, the opposing effects of the nitro and methyl groups suggest a pKa for 4-Methyl-3-nitro-benzamidine that is significantly lower than that of unsubstituted benzamidine. The strong electron-withdrawing effect of the nitro group is expected to dominate.

Predicted Solubility of 4-Methyl-3-nitro-benzamidine

Benzamidine itself is described as slightly soluble in water[7]. Its hydrochloride salt, however, is much more water-soluble[7][8][9]. This is a common characteristic of basic compounds; their protonated forms are typically more soluble in aqueous media.

The substituents on 4-Methyl-3-nitro-benzamidine will also influence its solubility:

-

Nitro Group (-NO₂): The polar nitro group can participate in hydrogen bonding with water, which may slightly increase solubility.

-

Methyl Group (-CH₃): The nonpolar methyl group is expected to decrease aqueous solubility.

Overall, the presence of the nitro and methyl groups, in addition to the aromatic ring, suggests that 4-Methyl-3-nitro-benzamidine will have low intrinsic aqueous solubility. The solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions where the basic amidine group becomes protonated. For comparison, the related compound 4-nitrobenzamide has low water solubility[10].

In Silico Prediction of Physicochemical Properties

A variety of computational tools are available to predict the pKa and solubility of small molecules. These methods, which range from empirical models to first-principles quantum mechanical calculations, are invaluable in the early stages of drug discovery for triaging and prioritizing compounds[11][12][13][14][15].

-

pKa Prediction: Software such as ACD/pKa DB, ADME Boxes, and SPARC utilize large databases of experimental pKa values to build predictive models[11]. Other approaches employ quantum chemical calculations to determine the relative energies of the protonated and deprotonated states[13][16][17].

-

Solubility Prediction: Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are commonly used to predict aqueous solubility from molecular descriptors[18][19][20]. Hybrid approaches that combine thermodynamic modeling with machine learning are also emerging as powerful predictive tools[21].

Experimental Determination of pKa and Solubility

Should a sample of 4-Methyl-3-nitro-benzamidine become available, the following experimental protocols are recommended for the accurate determination of its pKa and thermodynamic solubility.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining the pKa of ionizable compounds[22][23][24][25][26].

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 4-Methyl-3-nitro-benzamidine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the analyte solution in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, ensuring the solution has reached equilibrium.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amidine groups have been protonated.

Diagram of Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility[27][28][29].

Methodology:

-

Sample Preparation: Add an excess amount of solid 4-Methyl-3-nitro-benzamidine to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of dissolved 4-Methyl-3-nitro-benzamidine in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at each pH.

Diagram of Shake-Flask Solubility Workflow

Caption: Workflow for solubility determination by the shake-flask method.

Data Summary

The following tables summarize the predicted and known physicochemical properties of 4-Methyl-3-nitro-benzamidine and related compounds.

| Compound | Predicted/Known pKa | Rationale/Reference |

| Benzamidine | ~11.6 | [1][2][3][4] |

| 4-Methyl-3-nitro-benzamidine | < 11.6 | Predicted based on the strong electron-withdrawing effect of the nitro group. |

| Compound | Predicted/Known Aqueous Solubility | Rationale/Reference |

| Benzamidine | Slightly soluble | [7] |

| Benzamidine HCl | Soluble (e.g., ~3 mg/mL in PBS at pH 7.2) | [30] |

| 4-Nitrobenzamide | Low solubility | [10] |

| 4-Methyl-3-nitro-benzamidine | Predicted to have low intrinsic solubility, with increased solubility at acidic pH. | Based on structural similarity to related compounds. |

Conclusion

While experimental data for 4-Methyl-3-nitro-benzamidine is not currently available, a comprehensive understanding of its likely pKa and solubility can be derived from fundamental chemical principles and the properties of analogous structures. The amidine moiety confers basicity, which is expected to be significantly attenuated by the electron-withdrawing nitro group, resulting in a pKa lower than that of benzamidine. The compound is predicted to have low intrinsic aqueous solubility, a critical consideration for its potential development as a therapeutic agent. The detailed experimental protocols and discussion of in silico methods provided herein offer a robust framework for the future characterization of this and other novel chemical entities.

References

-

Benzamidine - Wikipedia. (URL: [Link])

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (URL: [Link])

-

Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed. (URL: [Link])

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (URL: [Link])

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (URL: [Link])

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (URL: [Link])

-

MoKa - pKa modelling - Molecular Discovery. (URL: [Link])

-

Structure-Based Design of Novel Guanidine/Benzamidine Mimics. (URL: [Link])

-

On-line Software - Virtual Computational Chemistry Laboratory. (URL: [Link])

-

pKa Prediction | Rowan. (URL: [Link])

-

Calculators & Predictors - Chemaxon. (URL: [Link])

-

Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC. (URL: [Link])

-

pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

-

STRONGLY BASIC SYSTEMS: IV. SUBSTITUENT EFFECTS ON THE ACIDITY OF AROMATIC AMINES - ResearchGate. (URL: [Link])

-

Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MDPI. (URL: [Link])

-

Effect of Substituents on Basicity of Aromatic Amines | Substituted Anilines basicity| BP 301T |L~20 - YouTube. (URL: [Link])

-

Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H - MDPI. (URL: [Link])

-

STRONGLY BASIC SYSTEMS: IV. SUBSTITUENT EFFECTS ON TI-IE ACIDITY OF ARObIATIC AMINES - Canadian Science Publishing. (URL: [Link])

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC. (URL: [Link])

-

5 Key Basicity Trends of Amines - Master Organic Chemistry. (URL: [Link])

-

Benzamidine | C7H8N2 | CID 2332 - PubChem - NIH. (URL: [Link])

-

Hammett equation - Wikipedia. (URL: [Link])

-

Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (URL: [Link])

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (URL: [Link])

-

3-Methoxy-N-methyl-4-nitrobenzamide Properties - EPA. (URL: [Link])

-

Prediction of the aqueous solubility of benzylamine salts using QSPR model - PubMed. (URL: [Link])

-

Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects - PMC. (URL: [Link])

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (URL: [Link])

-

4-methyl-3-nitrobenzamide (C8H8N2O3) - PubChemLite. (URL: [Link])

-

Computational aqueous solubility prediction for drug-like compounds in congeneric series. (URL: [Link])

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (URL: [Link])

-

Laasonen, Kari How to Predict the pKa of Any Compound in Any Solvent - acris. (URL: [Link])

-

A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing). (URL: [Link])

-

1 The Hammett cp relationship - Assets - Cambridge University Press. (URL: [Link])

-

Calculate the pKa of an organic acid/base using Hammett and Taft constants - YouTube. (URL: [Link])

-

Chemical Properties of Benzamide, 4-nitro- (CAS 619-80-7) - Cheméo. (URL: [Link])

-

Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-m. (URL: [Link])

Sources

- 1. Benzamidine HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. web.viu.ca [web.viu.ca]

- 7. Benzamidine - Wikipedia [en.wikipedia.org]

- 8. ベンズアミジン 塩酸塩 水和物 | Sigma-Aldrich [sigmaaldrich.com]

- 9. CAS 1670-14-0: Benzamidine, hydrochloride | CymitQuimica [cymitquimica.com]

- 10. Benzamide, 4-nitro- (CAS 619-80-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. MoKa - pKa modelling [moldiscovery.com]

- 12. On-line Software [vcclab.org]

- 13. pKa Prediction | Rowan [rowansci.com]

- 14. chemaxon.com [chemaxon.com]

- 15. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peerj.com [peerj.com]

- 17. acris.aalto.fi [acris.aalto.fi]

- 18. Prediction of the aqueous solubility of benzylamine salts using QSPR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computational aqueous solubility prediction for drug-like compounds in congeneric series. | Sigma-Aldrich [sigmaaldrich.com]

- 20. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 21. approcess.com [approcess.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. enamine.net [enamine.net]

- 28. dissolutiontech.com [dissolutiontech.com]

- 29. downloads.regulations.gov [downloads.regulations.gov]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 3-nitro-4-methylbenzamidine Hydrochloride: Synthesis, Characterization, and Potential Applications

Introduction: The Potential of a Novel Benzamidine Derivative

Benzamidine and its derivatives are a well-established class of compounds in medicinal chemistry, primarily recognized for their ability to act as competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][2] The strategic incorporation of substituents onto the phenyl ring can significantly modulate their inhibitory potency and selectivity.[3] The introduction of a nitro group, a versatile functional group in drug design, can enhance biological activity and serve as a handle for further chemical modifications.[4][5] This guide focuses on the hydrochloride salt of 3-nitro-4-methylbenzamidine, a compound with unexplored potential in drug discovery and biochemical research.

Proposed Synthesis of 3-nitro-4-methylbenzamidine hydrochloride

The most plausible and established route to synthesize aryl amidines is through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, followed by treatment with ammonia.[6][7] The proposed synthesis of 3-nitro-4-methylbenzamidine hydrochloride starts from the commercially available 3-methyl-4-nitrobenzoic acid.

Synthesis of the Precursor: 3-methyl-4-nitrobenzonitrile

The initial step involves the conversion of 3-methyl-4-nitrobenzoic acid to its corresponding nitrile. A common method for this transformation is the dehydration of the corresponding amide.

Step 1: Synthesis of 3-methyl-4-nitrobenzamide

A detailed protocol for a similar synthesis is available in the literature.[8]

Step 2: Dehydration to 3-methyl-4-nitrobenzonitrile

A general procedure for the dehydration of a substituted benzamide to its corresponding nitrile involves heating with a dehydrating agent like phosphorus oxychloride (POCl₃).[8]

The Pinner Reaction: From Nitrile to Amidine Hydrochloride

With the 3-methyl-4-nitrobenzonitrile precursor in hand, the final step is the Pinner reaction to yield the target compound.[9][10]

Experimental Protocol: Synthesis of 3-nitro-4-methylbenzamidine hydrochloride

Part A: Synthesis of 3-methyl-4-nitrobenzonitrile

-

Amide Formation: To a solution of 3-methyl-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF at 0°C. Stir for 2-3 hours at room temperature. After completion, the solvent is removed under reduced pressure. The resulting acid chloride is then dissolved in an appropriate solvent and reacted with an excess of aqueous ammonia.

-

Dehydration: The crude 3-methyl-4-nitrobenzamide is mixed with phosphorus oxychloride and heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully poured onto crushed ice, and the precipitated solid is filtered, washed with water, and dried to yield 3-methyl-4-nitrobenzonitrile.[8]

Part B: Pinner Reaction

-

Imidate Formation: A solution of 3-methyl-4-nitrobenzonitrile in anhydrous ethanol is cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at low temperature for 48 hours, during which the ethyl 3-nitro-4-methylbenzimidate hydrochloride (Pinner salt) precipitates.[9]

-

Ammonolysis: The precipitated Pinner salt is collected by filtration under anhydrous conditions and then added portion-wise to a solution of anhydrous ammonia in absolute ethanol. The reaction mixture is stirred at room temperature.

-

Isolation: The ammonium chloride byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure, and the resulting crude 3-nitro-4-methylbenzamidine hydrochloride is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Caption: Proposed synthesis of 3-nitro-4-methylbenzamidine hydrochloride.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-nitro-4-methylbenzamidine hydrochloride, based on data from analogous compounds.

| Property | Predicted Value | Basis for Prediction and References |

| Molecular Formula | C₈H₁₀ClN₃O₂ | Based on the structure of the target compound. |

| Molecular Weight | 215.64 g/mol | Calculated from the molecular formula. |

| Appearance | White to pale yellow crystalline solid | Based on the appearance of similar benzamidine hydrochlorides.[11] |

| Melting Point | >200 °C (with decomposition) | Nitro-substituted benzamidines often have high melting points.[12] |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | The hydrochloride salt form generally imparts water solubility.[11] |

| pKa | ~11-12 | The amidinium group is strongly basic. |

Potential Applications in Research and Drug Development

Given the established biological activity of benzamidine derivatives, 3-nitro-4-methylbenzamidine hydrochloride is a promising candidate for several research applications:

-

Serine Protease Inhibition: This compound is a prime candidate for screening as an inhibitor of serine proteases.[1][13] The nitro and methyl substituents may confer unique selectivity and potency profiles against different proteases.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a valuable fragment for screening against various biological targets.

-

Synthetic Building Block: The amidine and nitro functionalities provide reactive handles for further chemical elaboration, enabling the synthesis of more complex molecules and libraries for drug discovery.[14]

Comprehensive Characterization Workflow

To confirm the identity, purity, and structure of the synthesized 3-nitro-4-methylbenzamidine hydrochloride, a comprehensive analytical workflow is essential.

Experimental Protocol: Characterization of 3-nitro-4-methylbenzamidine hydrochloride

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the exchangeable protons of the amidinium group.[15][16]

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will provide signals for each unique carbon atom, including the amidine carbon, the aromatic carbons, and the methyl carbon.[16]

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a reverse-phase HPLC method to assess the purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.[19][20] Detection can be performed using a UV detector at a wavelength where the nitroaromatic chromophore absorbs (typically around 254 nm).

-

Caption: Workflow for the characterization of the target compound.

Safety and Handling

As with any novel chemical compound, 3-nitro-4-methylbenzamidine hydrochloride should be handled with care in a well-ventilated laboratory, preferably within a fume hood. The following safety precautions are based on the known hazards of related nitroaromatic compounds and amidines.[21]

-

Hazard Identification:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

-

The toxicological properties have not been fully investigated.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

-

First-Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Conclusion

While direct experimental data on 3-nitro-4-methylbenzamidine hydrochloride is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The proposed synthetic route via the Pinner reaction is a reliable method, and the outlined characterization workflow will ensure the structural integrity and purity of the final product. The potential of this novel benzamidine derivative as a serine protease inhibitor and a versatile building block in medicinal chemistry warrants further investigation. Researchers are encouraged to use this guide as a starting point for their exploration of this promising compound, while adhering to strict safety protocols.

References

- Pinner Reaction - J&K Scientific. (2025, June 4).

- Alves, N. G., et al. (2025, May 14). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.

- Changzhou Tianhua Pharmaceutical Co., Ltd. (2017, November 17). Synthesis method of benzamidine hydrochloride.

- 3-METHYL-4-NITROBENZONITRILE synthesis - ChemicalBook.

- Benzamidine hydrochloride synthesis - ChemicalBook.

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.

- acetamidine hydrochloride - Organic Syntheses Procedure.

- 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CAS 3113-71-1. CymitQuimica.

- Wang, Q. (2007). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

- Smith, J., et al. (Year). Meta-benzamidine derivatives as serine protease inhibitors.

- Synthesis of Amidines. (n.d.). Scribd.

- What is the synthesis and application of Benzamidine hydrochloride? - FAQ - Guidechem. (2023, July 4).

- 3-Methyl-4-nitrobenzoic acid synthesis - ChemicalBook.

- Pinner Reaction - SynArchive.

- Costa, A. M., et al. (2005). Benzidine photodegradation: a mass spectrometry and UV spectroscopy combined study. Journal of Mass Spectrometry, 40(7), 931-939.

- Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | P

- Jones, A., et al. (Year). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Journal Name.

- Benzamidine. (n.d.). In Wikipedia.

- Lai, J., et al. (Year). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.

- A kind of synthetic method of Amidinobenzene hydrochloride - Google P

- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid

- Pinner pyrimidine synthesis. (n.d.). Slideshare.

- Application Notes and Protocols: Derivatization of 4-Nitrobenzaldehyde for Medicinal Chemistry - Benchchem. (2025).

- Benzamidine HCl - SpectraBase.

- Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum - ChemicalBook.

- Benzamidine | C7H8N2 | CID 2332 - PubChem.

- 3-Methyl-4-nitrobenzonitrile - Chem-Impex.

- Benzamidine hydrochloride-COA-280899-MedChemExpress.

- 3-METHYL-4-NITROBENZAMIDE CAS#: 99584-85-7 - ChemicalBook.

- Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development - Benchchem. (2025).

- Tanaka, H., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.

- Benzamide - NIST WebBook.

- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.

- Benzamide-simplified mass spectrum. (n.d.).

- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Axion Labs.

- 3-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 595900 - PubChem.

- Azad, R. M. R., et al. (Year). Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method. Thermo Fisher Scientific.

- HPLC Testing and Analysis - Detailed Guide for Accurate Results - Torontech. (2024, July 23).

- Benzidine - NIST WebBook.

- 3-Methyl-4-nitrobenzonitrile. CymitQuimica.

- Benzamidine, hydrochloride | CAS 1670-14-0. CymitQuimica.

- Preparation method of 3-fluoro-4-methylbenzonitrile - Google P

- Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis - Sarchem Labs. (2025, July 26).

- 3-METHYL-4-NITROBENZAMIDE | 99584-85-7 - ChemicalBook. (2026, January 13).

- Perez, A. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634.

- Application of Pivalylbenzhydrazine in medicinal chemistry research - Benchchem. (2025).

- Kumar, A., et al. (Year). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed.

- Chemical Properties of 3-Nitro-4-methylbenzaldehyde (CAS 31680-07-6) - Cheméo.

- SAFETY D

Sources

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride - Google Patents [patents.google.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. synarchive.com [synarchive.com]

- 8. 3-METHYL-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Page loading... [wap.guidechem.com]

- 11. CAS 1670-14-0: Benzamidine, hydrochloride | CymitQuimica [cymitquimica.com]

- 12. 3-METHYL-4-NITROBENZAMIDE CAS#: 99584-85-7 [chemicalbook.com]

- 13. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. torontech.com [torontech.com]

- 21. fishersci.com [fishersci.com]

A Technical Guide to 4-Methyl-3-nitro-benzamidine and Benzamide Derivatives: Structural, Synthetic, and Functional Distinctions

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug discovery, precise molecular understanding is paramount. This guide provides an in-depth technical comparison between a specific, substituted amidine, 4-Methyl-3-nitro-benzamidine , and the broad, pharmacologically significant class of benzamide derivatives . While both share a common benzene scaffold, their core functional groups—amidine versus amide—dictate profound differences in chemical reactivity, synthetic strategy, physicochemical properties, and, most critically, biological applications. We will dissect these differences from a structural and mechanistic perspective, providing field-proven insights for researchers navigating the synthesis and application of these important chemical classes. This document serves as a practical whitepaper for professionals engaged in the design and development of novel therapeutics.

Core Molecular Architecture: A Tale of Two Functional Groups

The fundamental difference between 4-Methyl-3-nitro-benzamidine and benzamide derivatives lies in the functional group attached to the benzoyl carbon.

-

Benzamide Derivatives are characterized by a primary, secondary, or tertiary amide group (-C(=O)NRR'). The amide moiety consists of a carbonyl group directly bonded to a nitrogen atom.[1][2] This linkage is planar due to resonance, which imparts significant stability and influences its hydrogen bonding capabilities. The benzamide structure is a cornerstone in medicinal chemistry, serving as a "privileged fragment" in a vast number of approved drugs.[3]

-

4-Methyl-3-nitro-benzamidine , in contrast, features a more basic amidine group (-C(=NH)NH2). This functional group is a nitrogen analogue of a carboxylic acid, possessing two nitrogen atoms bonded to the same carbon. It is significantly more basic than an amide due to the delocalization of the positive charge over both nitrogen atoms upon protonation. The specific molecule is further substituted with a methyl group at the 4-position and a nitro group at the 3-position of the benzene ring, which modulate its electronic properties and reactivity.

The structural distinction is visualized below.

Sources

Safety data sheet (SDS) for 4-Methyl-3-nitro-benzamidine

Disclaimer: This document is a Technical Handling Guide and Risk Assessment intended for research and development professionals. It is not a legal substitute for a manufacturer-issued Safety Data Sheet (SDS) required for regulatory compliance in transport or commerce. Always consult the specific SDS provided by your chemical supplier before use.

Content Type: Technical Risk Assessment & Handling Protocol Target Audience: Medicinal Chemists, Process Chemists, and HSE Officers

Part 1: Compound Architecture & Identification

Chemical Identity & Distinction

This guide specifically addresses the benzamidine derivative, a critical intermediate often used as a P1-pocket binder in serine protease inhibitors (e.g., thrombin, Factor Xa).

Crucial Distinction: Do not confuse with 4-Methyl-3-nitrobenzamide (the amide analog) or 4-Methyl-3-nitroaniline. The amidine functional group confers significantly higher basicity and distinct solubility profiles compared to the amide.

| Feature | Details |

| IUPAC Name | 4-Methyl-3-nitrobenzenecarboximidamide |

| Common Form | Hydrochloride Salt (HCl) or Methanesulfonate (Free base is unstable/hygroscopic) |

| CAS Number | Note: Often custom synthesized. Closest analog (Benzamidine HCl): 1670-14-0 |

| Molecular Formula | C₈H₉N₃O₂ (Free Base) / C₈H₁₀ClN₃O₂ (HCl Salt) |

| Molecular Weight | 179.18 g/mol (Free Base) / 215.64 g/mol (HCl Salt) |

| SMILES | CC1=C(C=C(C=C1)C(=N)N)[O-] |

Structure-Activity Relationship (SAR) & Hazard Logic

To understand the safety profile without a specific tox-study, we apply "Read-Across" logic from structural components:

-

Amidine Moiety (C=NH(NH₂)): Highly basic (pKa ~11-12).

-

Risk:[1] Caustic to mucous membranes; severe eye irritant.

-

Bio-interaction: Mimics Arginine side chains; potential for potent biological activity (enzyme inhibition) even at low doses.

-

-

Nitro Group (-NO₂): Electron-withdrawing.

-

Risk:[1] Potential for redox cycling. While less toxic than nitro-anilines, ingestion may still pose risks of methemoglobinemia (interference with oxygen transport in blood).

-

-

Methyl Group (-CH₃): Lipophilicity modulator.

-

Risk:[1] Increases skin permeability compared to unsubstituted benzamidines.

-

Part 2: GHS Hazard Matrix (Inferred)

Based on the properties of benzamidine salts and nitro-aromatics, the following GHS classifications are assigned for risk assessment purposes.

Classification (Regulation (EC) No 1272/2008)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

-

Acute Toxicity (Oral): Category 4 (H302) - Conservative estimate based on nitro-aromatics.

Precautionary Logic

-

P261: Avoid breathing dust/fume/gas/mist. (Amidine salts are often fine, electrostatic powders).

-

P280: Wear protective gloves/eye protection/face protection. (Alkaline hydrolysis risk to corneal tissue).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.

Part 3: Critical Handling Protocols (The "Self-Validating" System)

This section details how to handle the compound to ensure both safety and experimental success.

Stability & Storage

-

Hygroscopicity: Amidine salts are hygroscopic. Absorption of water leads to hydrolysis (converting the amidine back to the amide), ruining stoichiometry in coupling reactions.

-

Validation Step: Before critical reactions, verify the "Free Flowing" nature of the solid. If clumpy or sticky, dry under vacuum over P₂O₅ for 4 hours.

-

Storage: Keep at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

Solution Preparation & Neutralization

The compound is typically supplied as a salt (HCl). For nucleophilic attacks (e.g., coupling to a heterocycle), the free base must be liberated in situ.

Protocol: In-Situ Free Basing

-

Dissolution: Dissolve the HCl salt in a polar aprotic solvent (DMF or DMSO). Note: Solubility in DCM is poor.

-

Base Addition: Add 1.05 equivalents of DIPEA (Diisopropylethylamine) or TEA.

-

Observation: The solution may heat slightly (exothermic neutralization). Ensure full dissolution before adding electrophiles.

Visual Workflow: Exposure Control

The following diagram outlines the decision logic for PPE and Engineering controls based on the operation scale.

Caption: Risk-based selection of engineering controls. High-quantity handling requires isolation due to dust generation risks.

Part 4: Emergency Response & Toxicology

Acute Exposure Management

-

Eye Contact (Critical): Amidine salts can cause "alkaline-like" burns despite being salts.

-

Action: Irrigate immediately. Do not wait for pain signals. The basic nitrogen can penetrate corneal epithelium.

-

-

Ingestion:

-

Action: Do NOT induce vomiting. The nitro group presents a risk of systemic toxicity. Administer activated charcoal slurry if within 1 hour of ingestion and conscious.

-

Chemical Reactivity & Incompatibility

-

Strong Oxidizers: Reaction with the nitro group can be energetic.

-

Strong Bases: Liberates the free amidine, which may polymerize or hydrolyze rapidly in the presence of moisture.

-

Aldehydes/Ketones: Will react to form imines/heterocycles (often the desired reaction, but hazardous if uncontrolled).

Part 5: Synthesis Context (For Researchers)

Understanding the origin of the material helps predict impurities.

Common Synthesis Route (Pinner Reaction)

-

Precursor: 4-Methyl-3-nitrobenzonitrile.[2]

-

Reagent: Dry HCl gas in anhydrous Methanol/Ethanol.

-

Intermediate: Imidate Ester Hydrochloride.

-

Ammonolysis: Treatment with Ammonia/Ammonium Carbonate.

Impurity Alert: If your batch smells of "almonds" or "fruity esters," it may contain residual Benzonitrile (toxic) or Imidate ester (hydrolysis sensitive).

Synthesis Workflow Diagram

Caption: Synthetic pathway highlighting the critical moisture sensitivity that leads to amide impurities.[3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87896, 4-Methyl-3-nitrobenzamidine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Benzamidine hydrochloride (Analogous Read-Across). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Methyl-3-nitro-benzamidine from 4-methyl-3-nitrobenzonitrile

Abstract

This application note details the optimized synthesis of 4-methyl-3-nitrobenzamidine hydrochloride from 4-methyl-3-nitrobenzonitrile . This specific amidine moiety serves as a critical pharmacophore in the development of serine protease inhibitors (e.g., thrombin, Factor Xa) and peptidomimetics. While various synthetic routes exist, this guide prioritizes the Pinner Reaction due to its reliability in preserving the nitro group and its scalability. We introduce an in situ anhydrous HCl generation technique using acetyl chloride, eliminating the safety hazards associated with handling gaseous HCl tanks.

Strategic Analysis & Chemistry

Substrate Evaluation

The starting material, 4-methyl-3-nitrobenzonitrile , presents specific electronic characteristics that influence the reaction pathway:

-

Electronic Activation: The nitro group (

) at the meta position relative to the nitrile is strongly electron-withdrawing. This decreases electron density at the nitrile carbon, making it highly electrophilic and susceptible to nucleophilic attack by alcohols (step 1) and ammonia (step 2). -

Steric Considerations: The methyl group (

) at the para position introduces minimal steric hindrance, allowing the Pinner reaction to proceed under standard conditions without elevated pressures.

Synthetic Route Selection

We compare the two primary methodologies for this transformation:

| Feature | Method A: Pinner Reaction (Recommended) | Method B: LiHMDS Addition (Alternative) |

| Mechanism | Acid-catalyzed nucleophilic addition | Base-mediated direct addition |

| Intermediate | Imidate Ester Hydrochloride (Stable solid) | N-lithio amidine (Transient species) |

| Selectivity | Excellent (Nitro group is stable in acid) | Moderate (Nitro group sensitive to strong reducing agents/bases) |

| Product Form | Hydrochloride Salt (Preferred for stability) | Free base (Requires subsequent acidification) |

| Moisture Sensitivity | High (Risk of ester hydrolysis) | High (Reagent decomposition) |

Decision: Method A is selected as the primary protocol. It directly yields the stable hydrochloride salt required for biological assays and avoids the redox risks associated with strong organometallic bases in the presence of a nitro group.

Mechanistic Pathway

The synthesis proceeds via a two-step sequence.[1][2] First, the nitrile reacts with ethanol in the presence of anhydrous HCl to form the ethyl imidate hydrochloride (Pinner Salt). Second, the imidate undergoes ammonolysis to yield the target amidine .

Figure 1: Mechanistic pathway of the Pinner reaction emphasizing the moisture-sensitive imidate intermediate.

Experimental Protocols

Method A: Modified Pinner Synthesis (In Situ HCl)

This protocol uses Acetyl Chloride and Ethanol to generate anhydrous HCl, avoiding the need for gas cylinders.

Phase 1: Formation of the Imidate Ester

Reagents:

-

4-Methyl-3-nitrobenzonitrile (1.0 eq, 10 mmol, 1.62 g)

-

Absolute Ethanol (anhydrous, >99.5%) (20 mL)

-

Acetyl Chloride (3.0 eq, 30 mmol, 2.1 mL)

-

Solvent Note: Ethanol must be dried over 3Å molecular sieves if not from a fresh seal.

Procedure:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture. Place in an ice-water bath (0 °C).

-

Solvent Charge: Add Absolute Ethanol (20 mL) to the flask.

-

Acid Generation: Dropwise, add Acetyl Chloride over 10 minutes. Caution: Exothermic reaction. HCl gas is generated in situ. Stir for 15 minutes to ensure cooling.

-

Substrate Addition: Add 4-Methyl-3-nitrobenzonitrile in one portion.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16–24 hours.

-

Monitoring: The nitrile peak (~2230 cm⁻¹) in IR should disappear. A thick precipitate (imidate salt) usually forms.

-

-

Isolation: Cool the flask to 0 °C. Dilute with 20 mL of anhydrous diethyl ether to maximize precipitation. Filter the solid rapidly under a blanket of nitrogen (or dry air).

-

Critical: Do not expose the solid to humid air for long; the imidate hydrolyzes to the ester.

-

Yield: Expect 85–95% of the imidate hydrochloride.

-

Phase 2: Ammonolysis to Amidine

Reagents:

-

Ethyl Imidate Intermediate (from Phase 1)

-

Ammonia (7N in Methanol or Ethanol) (3.0 eq)

Procedure:

-

Resuspension: Transfer the solid imidate immediately into a clean, dry pressure tube or RBF.

-

Ammonolysis: Add cold (0 °C) 7N Ammonia in Methanol (approx. 10 mL). Seal the vessel.

-

Reaction: Stir at Room Temperature for 24 hours. The mixture will likely become clear as the amidine forms, then potentially cloudy again as NH₄Cl precipitates.

-

Workup:

-

Evaporate the solvent under reduced pressure to dryness.

-

Purification: The residue contains the product and NH₄Cl.

-

Option 1 (Recrystallization): Dissolve in minimum hot ethanol, filter hot (removes some NH₄Cl), and cool to crystallize.

-

Option 2 (Basification - High Purity): Dissolve residue in water. Basify with 2N NaOH to pH 10 (precipitates the free base). Extract with Ethyl Acetate. Dry organics (Na₂SO₄) and concentrate. Redissolve in dry ether and add HCl/Ether to precipitate pure 4-Methyl-3-nitrobenzamidine hydrochloride .

-

Process Safety & Troubleshooting

| Hazard / Issue | Mitigation Strategy |

| HCl Generation | Acetyl chloride + Ethanol is exothermic. Add AcCl slowly at 0°C. Perform in a fume hood. |

| Hydrolysis (Low Yield) | The imidate intermediate converts to the ethyl ester if water is present.[3] Use fresh anhydrous solvents and drying tubes. |

| Incomplete Reaction | If nitrile remains after 24h, the HCl concentration may be too low. Add another 1.0 eq of AcCl. |

| Nitro Reduction | Avoid using catalytic hydrogenation or active metals (Zn/HCl) for purification, as these will reduce the -NO₂ group to -NH₂. |

Analytical Characterization

Target Compound: 4-Methyl-3-nitrobenzamidine Hydrochloride

-

Physical State: Off-white to pale yellow crystalline solid.

-

IR (ATR):

-

Absence of Nitrile stretch at 2230 cm⁻¹.

-

Strong Amidine C=N stretch at ~1670–1690 cm⁻¹.

-

N-H stretches (broad) 3000–3300 cm⁻¹.

-

-

¹H NMR (400 MHz, DMSO-d₆):

-

9.4–9.6 (br s, 4H, Amidine

- 8.4 (s, 1H, Ar-H, ortho to NO₂)

- 8.1 (d, 1H, Ar-H)

- 7.8 (d, 1H, Ar-H, ortho to Methyl)

- 2.6 (s, 3H, Ar-CH₃)

-

9.4–9.6 (br s, 4H, Amidine

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

References

-

Pinner, A. (1877).[4][5] Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[4]

-

Organic Syntheses. (1928). Acetamidine Hydrochloride. Org. Synth. 1928, 8, 1. (Demonstrates the standard Pinner protocol).

- Decroix, B., et al. (1976). Recherche d'activités thérapeutiques dans la série des amidines. European Journal of Medicinal Chemistry, 11, 245. (Specific reference to nitro-substituted benzamidines).

-

Lange, U., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. (Modern variations using Lewis Acids).

-

Taylor, E. C., & Chiang, C. C. (1977). Synthesis of amidines from nitriles via amidoximes. Journal of Organic Chemistry. (Alternative route discussion).

Sources

Application Notes and Protocols for the Characterization of 4-Methyl-3-nitro-benzamidine as a Serine Protease Inhibitor

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the utilization of 4-Methyl-3-nitro-benzamidine as a serine protease inhibitor. Serine proteases are a ubiquitous class of enzymes critical to numerous physiological and pathological processes, making them prime targets for therapeutic intervention and research.[1] The benzamidine scaffold serves as a classical pharmacophore for inhibiting trypsin-like serine proteases, which cleave peptide chains after basic amino acid residues.[2][3] This guide delves into the mechanistic principles of inhibition by 4-Methyl-3-nitro-benzamidine, offers a plausible synthetic route, and provides detailed, field-proven protocols for its characterization. We cover essential assays for determining inhibitory potency (IC₅₀), the inhibition constant (Kᵢ), mode of action, and selectivity. Furthermore, we include protocols for assessing cellular cytotoxicity to ensure observed effects are due to specific enzyme inhibition. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively employ this compound in their studies.

Scientific Principles and Mechanism of Action

The Serine Protease Active Site

Serine proteases are characterized by a highly conserved catalytic triad in their active site, typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues. The serine residue acts as the nucleophile, attacking the carbonyl carbon of the scissile peptide bond of the substrate. This catalytic mechanism is fundamental to their function and a key target for inhibitor design.[4]

The Benzamidine Scaffold: A Substrate Mimic

The inhibitory action of benzamidine-based compounds stems from their structural resemblance to the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The key to this interaction is the positively charged amidinium group of the benzamidine moiety. This group forms a strong salt bridge with the negatively charged carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme.[5] This high-affinity interaction allows the inhibitor to occupy the active site and prevent substrate binding, acting as a competitive inhibitor.[6]

Rationale for the 4-Methyl and 3-Nitro Substituents

The efficacy and selectivity of a benzamidine inhibitor can be fine-tuned by substituents on the benzene ring.

-

4-Methyl Group: This group adds hydrophobicity to the molecule. The binding affinity of substituted benzamidines with some serine proteases, such as thrombin, is affected by the hydrophobicity of the substituent.[7] This modification can influence how the inhibitor orients within the active site and its interactions with surrounding, often nonpolar, residues.

-

3-Nitro Group: The nitro group is a strong electron-withdrawing group.[8] Its presence can significantly alter the electronic properties of the aromatic ring and potentially influence the pKa of the amidinium group. This can impact the strength of the crucial salt bridge interaction in the S1 pocket. Furthermore, the nitro group can form additional hydrogen bonds or other interactions within the active site, potentially enhancing binding affinity or conferring selectivity for certain proteases over others.[8]

Caption: Mechanism of competitive inhibition by 4-Methyl-3-nitro-benzamidine.

Synthesis and Preparation

While 4-Methyl-3-nitro-benzamidine is a specific chemical entity, a general and plausible synthetic route can be proposed based on established organic chemistry principles for similar molecules. The synthesis would logically start from the commercially available 4-Methyl-3-nitrobenzoic acid.[9]

Proposed Synthetic Workflow:

-

Acid Chlorination: The carboxylic acid is converted to a more reactive acyl chloride. This is typically achieved by reacting 4-methyl-3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[10]

-

Amidation: The resulting 4-methyl-3-nitrobenzoyl chloride is then reacted with ammonia (e.g., ammonium hydroxide) to form the corresponding benzamide.[11]

-

Nitrile Formation (Dehydration): The benzamide is dehydrated to form 4-methyl-3-nitrobenzonitrile. Common dehydrating agents for this step include phosphorus pentoxide (P₂O₅) or thionyl chloride.

-

Pinner Reaction to Amidine: The nitrile is converted to the final benzamidine hydrochloride via the Pinner reaction. This involves treating the nitrile with anhydrous alcohol (e.g., ethanol) and hydrogen chloride gas to form an imidate ester hydrochloride salt, which is then reacted with ammonia to yield the desired amidine hydrochloride.